molecular formula C22H18N2O3 B3553368 (E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

Cat. No.: B3553368
M. Wt: 358.4 g/mol
InChI Key: ZIVLTFPKQCTXLT-RCCKNPSSSA-N
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Description

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a conjugated system of double bonds and aromatic rings

Properties

IUPAC Name

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-16-7-5-11-19(13-16)23-22(25)21(18-9-3-2-4-10-18)15-17-8-6-12-20(14-17)24(26)27/h2-15H,1H3,(H,23,25)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVLTFPKQCTXLT-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of Starting Materials: The synthesis begins with the preparation of 3-methylbenzaldehyde, 3-nitrobenzaldehyde, and aniline.

    Condensation Reaction: The aldehydes undergo a condensation reaction with aniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-donating or withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-methylphenyl)-3-(4-nitrophenyl)-2-phenylprop-2-enamide: Similar structure but with a different position of the nitro group.

    (E)-N-(3-methylphenyl)-3-(3-methoxyphenyl)-2-phenylprop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a balance that can be exploited in various chemical and biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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